molecular formula C13H18N4O3 B2714794 N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide CAS No. 2034633-62-8

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide

Cat. No. B2714794
CAS RN: 2034633-62-8
M. Wt: 278.312
InChI Key: WGILOXMXFNWLOP-UHFFFAOYSA-N
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Description

“N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide” is an organic compound that belongs to the class of alpha amino acid amides . It contains a pyrimidine ring, which is a heterocyclic compound containing nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization . The yield of these reactions is typically high, often reaching 90% .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidin-4-yloxy group attached to a piperidin-1-yl group through an ether linkage. This is further connected to an acetamide group through an ethyl linkage .

Scientific Research Applications

Synthesis and Antimicrobial Applications

One of the primary areas of application for compounds related to N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide is in the development of antimicrobial agents. For instance, derivatives of pyrimidinone and oxazinone fused with thiophene rings have been synthesized for their antimicrobial properties. These compounds were designed using citrazinic acid as a starting material and showed promising antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antiepileptic Activity

Another application area is in the development of antiepileptic drugs. Piperazin-1-yl and pyrimidin-4-yl derivatives have been synthesized to study their effects on memory abilities in mice. These compounds, prepared through various chemical reactions, showed effects on memory ability, suggesting their potential in neuroscience research and as therapeutic agents for neurological conditions (Li Ming-zhu, 2008).

Anti-inflammatory and Analgesic Agents

Further research has explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and exhibited notable analgesic and anti-inflammatory activities, highlighting their potential in medical treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Inhibition of ACAT-1 for Therapeutic Applications

Compounds like 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with selectivity over ACAT-2. This suggests their application in the treatment of diseases involving ACAT-1 overexpression, showcasing the therapeutic potential of such compounds in addressing cholesterol-related disorders (Shibuya et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its therapeutic potential. Given the biological activity of similar compounds, this compound could be investigated for its potential applications in treating various diseases .

properties

IUPAC Name

N-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-10(18)15-7-13(19)17-6-2-3-11(8-17)20-12-4-5-14-9-16-12/h4-5,9,11H,2-3,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGILOXMXFNWLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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